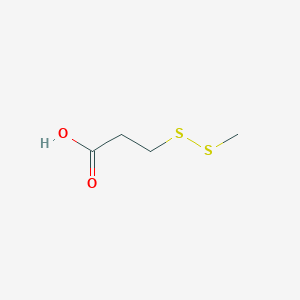

3-Methyldisulfanyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyldisulfanyl-propionic acid is a compound that is not directly mentioned in the provided papers, but its structural analogs and related compounds have been synthesized and studied. The papers provided focus on the synthesis and properties of various substituted propionic acids and their derivatives, which can offer insights into the behavior and characteristics of this compound by analogy.

Synthesis Analysis

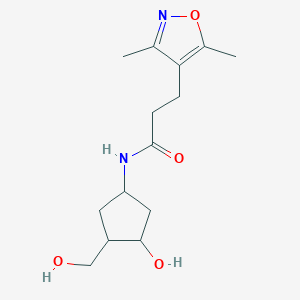

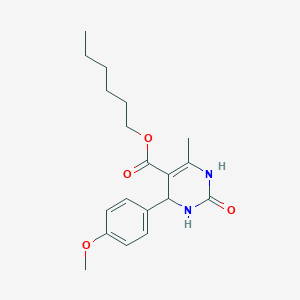

The synthesis of related compounds involves various chemical reactions, including transamination, dehydrogenation, Michael reaction, and regiospecific synthesis. For instance, 3-sulfinopropionic acid was synthesized enzymatically from homohypotaurine and chemically from acrylic acid and formaldehyde sulfoxylate . Another example is the chemoselective Michael reaction used to prepare methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates . These methods demonstrate the versatility in synthesizing propionic acid derivatives, which could be applied to the synthesis of this compound.

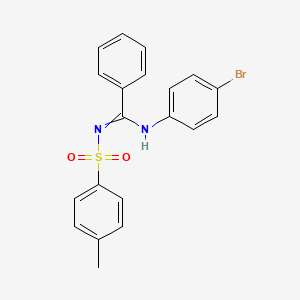

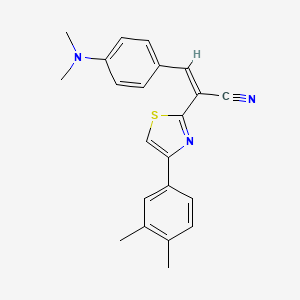

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using techniques such as NMR, IR, and X-ray crystallography. For example, the structure of methyl 2-hydroxyimino-3-phenyl-propionate was confirmed by X-ray crystal structure analysis . Similarly, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was unambiguously determined by single-crystal X-ray analysis . These analytical methods are crucial for confirming the molecular structure of synthesized compounds, including potential derivatives of this compound.

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize propionic acid derivatives. For example, the synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted propionic acids involved reactions with chloroacetic or acrylic acid . The synthesis of 3-((1R,2R)-2-(12-methyltridecyl)cyclopropyl)propanoic acid included a chelation-controlled modified Simmon–Smith cyclopropanation . These reactions highlight the chemical reactivity of propionic acid derivatives and provide a basis for understanding the potential reactions of this compound.

Physical and Chemical Properties Analysis

Some physicochemical properties of synthesized propionic acid derivatives are described in the papers. For instance, the physicochemical properties of 3-sulfinopropionic acid were described, although not in detail . The antiproliferative activity of certain derivatives against human cancer cell lines was also tested, indicating potential biological activity . These studies provide a foundation for predicting the physical and chemical properties of this compound, such as solubility, stability, and biological activity.

Propiedades

IUPAC Name |

3-(methyldisulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c1-7-8-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYWXMNHUWSLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3017768.png)

![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)

![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)